REACTION_CXSMILES
|
[C:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12]Br)=[C:6]([CH2:16][CH2:17][CH3:18])[C:5]=1[OH:19])(=[O:3])[CH3:2].[C-:20]#[N:21].[Na+]>CN(C)C=O>[C:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][C:20]#[N:21])=[C:6]([CH2:16][CH2:17][CH3:18])[C:5]=1[OH:19])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyl bromide
|
Quantity
|
91.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C(=C(OCCCCBr)C=C1)CCC)O
|
Name
|
|
Quantity
|
100.2 mmol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo at 75° C
|
Type
|
ADDITION
|
Details
|
Cold 0.1N hydrochloric acid was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was twice washed with 0.1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 21.02 g
|
Type
|
CUSTOM
|
Details
|
of 5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile as a dark amber oil which crystallized as it
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=C(C(=C(OCCCCC#N)C=C1)CCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |